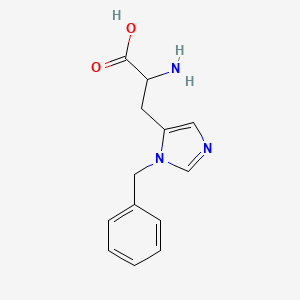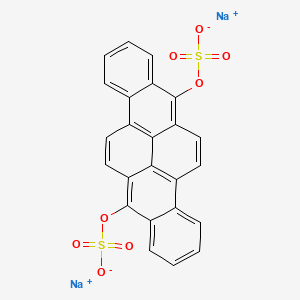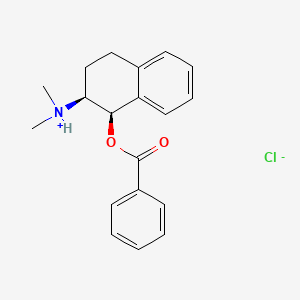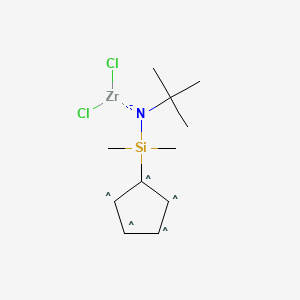
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and an amino acid side chain. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.
Benzyl Substitution: The benzyl group can be introduced via alkylation reactions using benzyl halides.
Amino Acid Side Chain Introduction: The amino acid side chain can be attached through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds.
Biology
In biological research, this compound might be used to study enzyme interactions, receptor binding, and metabolic pathways due to its structural similarity to naturally occurring amino acids and imidazole-containing compounds.
Medicine
Potential medical applications could include the development of new drugs targeting specific enzymes or receptors, given the biological activity associated with imidazole derivatives.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action for 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid would depend on its specific biological target. Generally, imidazole-containing compounds can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. The molecular targets might include enzymes like histidine kinases, receptors such as G-protein coupled receptors, and metal ions in metalloproteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Benzimidazole: A compound with a fused benzene and imidazole ring.
Imidazole-4-acetic acid: An imidazole derivative with an acetic acid side chain.
Uniqueness
2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is unique due to the presence of both a benzyl group and an amino acid side chain, which can confer distinct biological and chemical properties compared to other imidazole derivatives.
Propriétés
Numéro CAS |
3617-60-5 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-amino-3-(3-benzylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18) |
Clé InChI |
CCHCEIHZCRIRNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)





![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)

![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
